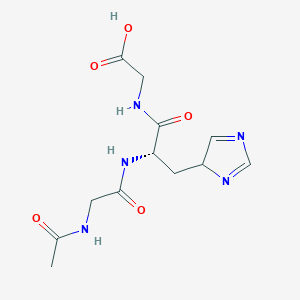
N-Acetylglycyl-histidyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine,N-acetylglycyl-L-histidyl- is a tripeptide composed of glycine, N-acetylglycine, and L-histidine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of glycine and histidine residues imparts unique properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-acetylglycyl-L-histidyl- typically involves peptide bond formation between the constituent amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The process involves:
Activation of the Carboxyl Group: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Industrial Production Methods
Industrial production of peptides like Glycine,N-acetylglycyl-L-histidyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycine,N-acetylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, altering the peptide’s properties.
Reduction: Reduction reactions can modify the peptide’s structure, particularly if disulfide bonds are present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents like DCC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives, while reduction can yield modified peptides with altered functional groups.
Scientific Research Applications
Glycine,N-acetylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycine,N-acetylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Glycine and histidine residues can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, involved in various metabolic processes.
N-acetylglycine: A derivative of glycine with acetylation, affecting its reactivity.
L-histidine: An essential amino acid with roles in enzyme function and metal ion binding.
Uniqueness
Glycine,N-acetylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of both glycine and histidine residues allows for versatile interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3654-95-3 |
|---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O5/c1-7(18)14-4-10(19)17-9(2-8-3-13-6-16-8)12(22)15-5-11(20)21/h3,6,8-9H,2,4-5H2,1H3,(H,14,18)(H,15,22)(H,17,19)(H,20,21)/t8?,9-/m0/s1 |
InChI Key |
GLPFVICFSGSZMF-GKAPJAKFSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
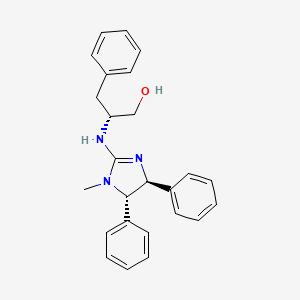
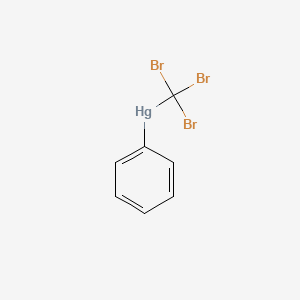
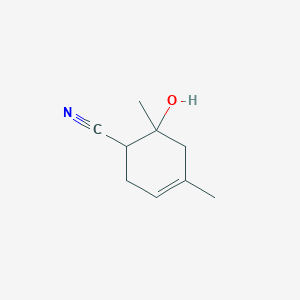
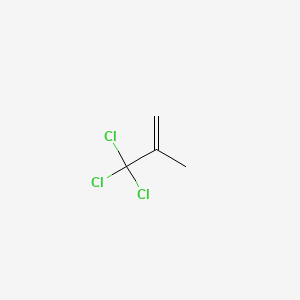
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

